(E)-2-(2-Benzylidenehydrazinyl)benzoic acid
Description
(E)-2-(2-Benzylidenehydrazinyl)benzoic acid is a benzoic acid derivative featuring a hydrazinyl group at the ortho position, substituted with a benzylidene moiety. The (E)-configuration indicates the trans arrangement of the benzylidene group relative to the hydrazine nitrogen. This compound combines the carboxylic acid functionality of benzoic acid with the chelating and reactive properties of hydrazone derivatives.
Properties
IUPAC Name |
2-[(2E)-2-benzylidenehydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPRNIQGLRBPH-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-59-3 | |
| Record name | MLS002638085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid typically involves the reaction of 2-hydrazinylbenzoic acid with benzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
2-Hydrazinylbenzoic acid+Benzaldehyde→(E)-2-(2-Benzylidenehydrazinyl)benzoic acid
Industrial Production Methods
While specific industrial production methods for (E)-2-(2-Benzylidenehydrazinyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Benzylidenehydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The benzylidenehydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidenehydrazinyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidenehydrazinyl compounds.
Scientific Research Applications
(E)-2-(2-Benzylidenehydrazinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| (E)-2-(2-Benzylidenehydrazinyl)benzoic acid | 2.5* | 0.15* | 268.28 |
| Benzoic acid | 1.87 | 3.4 | 122.12 |
| 4-Methoxy-cinnamic acid | 2.1 | 0.8 | 178.18 |
*Predicted values based on structural analogues.
Biological Activity
(E)-2-(2-Benzylidenehydrazinyl)benzoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : Approximately 254.28 g/mol
- Functional Groups : The compound contains a hydrazine moiety and a benzoic acid derivative, which are critical for its biological interactions.
The biological activity of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with receptors that mediate cellular signaling, potentially influencing processes such as cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the hydrazine group may contribute to its antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Biological Activity Overview
Research has indicated several potential biological activities associated with (E)-2-(2-Benzylidenehydrazinyl)benzoic acid:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid against several bacterial strains. The results indicated significant inhibition of growth:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Studies
In vitro studies on various human cancer cell lines demonstrated that (E)-2-(2-Benzylidenehydrazinyl)benzoic acid significantly reduced cell viability:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 18 |
The mechanism underlying its anticancer activity appears to involve induction of apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (E)-2-(2-Benzylidenehydrazinyl)benzoic acid, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via condensation of 2-hydrazinylbenzoic acid with benzaldehyde derivatives under acidic or reflux conditions. Key steps include:
- Dissolving 2-hydrazinylbenzoic acid in ethanol or methanol.
- Adding benzaldehyde derivatives dropwise under stirring.
- Refluxing for 4–6 hours to ensure complete hydrazone formation .
- Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of hydrazine to aldehyde) to improve yield .
- Characterization : Post-synthesis, purity is verified via TLC, and recrystallization in methanol/water mixtures is recommended .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing (E)-2-(2-Benzylidenehydrazinyl)benzoic acid?
- Answer :
- UV-Vis Spectroscopy : Confirm the π→π* and n→π* transitions of the hydrazone moiety. Absorbance peaks typically appear at 250–300 nm .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the (E)-configuration and hydrogen-bonding network. Use SHELXTL or WinGX for structure refinement, ensuring R-factor < 0.05 .
- FT-IR : Identify N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .
Q. How can LC-MS be applied to study the stability and degradation pathways of this compound?
- Answer :
- Qualitative Analysis : Use reverse-phase LC-MS with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to detect degradation products.
- Quantitative Analysis : Calibrate with internal standards (e.g., deuterated benzoic acid) to quantify intact compound under varying pH/temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered hydrogen bonds or ambiguous (E/Z) configurations?
- Answer :
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms. Apply restraints (e.g., DFIX, DANG) to maintain bond geometry .
- Configuration Validation : Compare experimental C–N and C=C bond lengths with DFT-calculated values. (E)-isomers typically exhibit shorter C=N bonds (1.28–1.30 Å) vs. (Z)-isomers (1.32–1.35 Å) .
Q. What strategies improve the yield of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid in solvent-free or green chemistry conditions?
- Answer :
- Mechanochemical Synthesis : Grind reactants (2-hydrazinylbenzoic acid and benzaldehyde) with a catalytic amount of acetic acid using a ball mill. Yields >85% are achievable in 2–3 hours .
- Microwave Assistance : Irradiate the reaction mixture at 100 W for 15–20 minutes, reducing side-product formation .
Q. How do intermolecular hydrogen bonds influence the supramolecular assembly of this compound in crystal lattices?
- Answer :
- Graph Set Analysis : Identify motifs like (e.g., N–H⋯O=C interactions) using Mercury Software. These bonds stabilize layered or helical packing .
- Thermal Stability : Correlate hydrogen-bond density with DSC data; higher H-bond networks increase melting points (e.g., 220–240°C) .
Q. What computational methods predict the bioactivity of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid derivatives?
- Answer :
- Molecular Docking : Use AutoDock Vina to screen against target enzymes (e.g., cyclooxygenase-2). Prioritize derivatives with ∆G < −8 kcal/mol .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict anti-inflammatory or antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
